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Fmoc-3,4-Dimethyl-D-Phenylalanine Documentation Hub

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  • Product: Fmoc-3,4-Dimethyl-D-Phenylalanine
  • CAS: 1217683-87-8

Core Science & Biosynthesis

Foundational

Fmoc-D-Phe(3,4-Me2)-OH: Engineering Hydrophobicity and Steric Control in Peptide Therapeutics

Executive Summary Fmoc-D-Phe(3,4-Me2)-OH (Fluorenylmethyloxycarbonyl-3,4-dimethyl-D-phenylalanine) represents a high-value tool in the medicinal chemist’s arsenal, offering a dual-action modification: enhanced lipophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-D-Phe(3,4-Me2)-OH (Fluorenylmethyloxycarbonyl-3,4-dimethyl-D-phenylalanine) represents a high-value tool in the medicinal chemist’s arsenal, offering a dual-action modification: enhanced lipophilicity and conformational restriction . Unlike standard phenylalanine, the 3,4-dimethyl analogue introduces significant steric bulk at the meta and para positions of the aromatic ring. This modification is critical for optimizing peptide-receptor interactions, improving membrane permeability, and increasing proteolytic stability by shielding the peptide backbone from enzymatic attack.

This guide provides a technical deep dive into the physicochemical properties, synthetic handling, and structural implications of incorporating this residue into bioactive peptides.

Molecular Architecture & Physicochemical Profile

The efficacy of Fmoc-D-Phe(3,4-Me2)-OH stems from its deviation from the standard phenylalanine scaffold. By substituting hydrogen atoms with methyl groups at the 3 (meta) and 4 (para) positions, the residue gains volume and hydrophobicity without introducing reactive functional groups.

Physicochemical Data Table[1]
PropertyValue / Description
Chemical Name N-alpha-(9-Fluorenylmethyloxycarbonyl)-3,4-dimethyl-D-phenylalanine
Molecular Formula C

H

NO

Molecular Weight ~415.49 g/mol
CAS Number 142995-28-6 (Free acid L-form ref); D-form derivative
Hydrophobicity (LogP) ~2.4 - 2.5 (Estimated increase of +1.1 over Phe)
Steric Parameter (

)
Significant deviation from Phe (

) due to 3,4-bulk
Solubility Soluble in DMF, NMP, DMSO; Poor in water
Hydrophobicity Analysis (Hansch Parameters)

The lipophilicity of this residue can be quantified using Hansch substituent constants (


).
  • Standard Phe Side Chain:

    
    
    
  • Methyl Group Contribution:

    
     per group.[1]
    
  • 3,4-Me2 Contribution:

    
    .
    

Net Effect: The side chain of Phe(3,4-Me2) is approximately 75% more hydrophobic than native Phenylalanine. This drastic shift facilitates deep burial into hydrophobic receptor pockets (e.g., GPCR transmembrane domains) and enhances passive membrane permeability.

Steric Mapping

The 3,4-dimethyl substitution creates a "hydrophobic slab."

  • Para-Methyl (4-position): Increases the length of the side chain (Verloop L parameter), extending the reach into deep binding crevices.

  • Meta-Methyl (3-position): Increases the width (Verloop B1/B5 parameters), restricting the rotation of the phenyl ring around the

    
     bond (
    
    
    
    angle).

This steric bulk forces the side chain into specific rotameric states, reducing the entropic penalty upon binding.

Synthetic Utility & SPPS Protocols

Incorporating sterically hindered amino acids like Fmoc-D-Phe(3,4-Me2)-OH requires modified Solid Phase Peptide Synthesis (SPPS) protocols. Standard DIC/HOBt coupling is often insufficient due to the bulk of the incoming amino acid and the potentially hindered amine on the resin.

Recommended Coupling Protocol

Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt. Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.

Step-by-Step Workflow:

  • Resin Preparation: Swell resin in DMF for 30 minutes.

  • Activation:

    • Dissolve Fmoc-D-Phe(3,4-Me2)-OH (4 eq) and HATU (3.9 eq) in dry DMF.

    • Add DIEA (8 eq) immediately prior to addition to the resin.

    • Note: Pre-activation time should not exceed 2 minutes to prevent guanidinylation.

  • Coupling:

    • Add activated solution to resin.

    • Agitate for 60–120 minutes (Standard AA is 30-45 min).

    • Optional: Perform a double coupling (fresh reagents) for 45 minutes if the sequence is known to be difficult.

  • Monitoring: Perform a Bromophenol Blue test (more sensitive than Kaiser test for some hindered amines) or micro-cleavage LC-MS to verify completion.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visualization: SPPS Decision Tree for Hindered Residues

SPPS_Workflow Start Resin-Bound Peptide (Free Amine) CheckSteric Is Incoming AA Hindered? (e.g., Fmoc-D-Phe(3,4-Me2)-OH) Start->CheckSteric Standard Standard Coupling (DIC/Oxyma, 45 min) CheckSteric->Standard No Hindered High-Efficiency Coupling (HATU/HOAt, 4 eq, 2 hours) CheckSteric->Hindered Yes Test QC Test (Chloranil / Bromophenol Blue) Standard->Test Hindered->Test Pass Coupling Complete Proceed to Deprotection Test->Pass Negative (No Free Amine) Fail Incomplete Coupling Test->Fail Positive (Free Amine) Cap Acetylation Capping (Terminate Failure Sequences) Test->Cap Fail 2x Retry Double Couple (Fresh Reagents, 1 hour) Fail->Retry Retry->Test

Caption: Decision logic for coupling sterically demanding residues like Fmoc-D-Phe(3,4-Me2)-OH in SPPS.

Structural Biology & Pharmacodynamics[4]

Conformational Restriction (The "Lock" Effect)

The D-configuration of the backbone combined with the 3,4-dimethyl side chain exerts a powerful "locking" effect on peptide conformation.

  • Beta-Turns: D-amino acids are potent nucleators of Type II'

    
    -turns.
    
  • Side Chain Rotamers: The methyl group at position 3 (meta) clashes with the peptide backbone if the side chain attempts to rotate freely. This restricts the

    
     and 
    
    
    
    torsion angles, often freezing the side chain in a trans or gauche(-) orientation.
  • Result: This pre-organization reduces the entropy loss upon receptor binding, potentially increasing affinity (

    
    ) by orders of magnitude.
    
Hydrophobic Pocket Targeting

Many GPCRs (e.g., GLP-1R, Opioid receptors) and enzymes possess deep, hydrophobic pockets evolved to bind aromatic residues.

  • Standard Phe: May fit loosely, allowing water molecules to remain in the pocket (entropic penalty).

  • Phe(3,4-Me2): The added volume displaces structured water molecules from the binding pocket. The release of these water molecules into the bulk solvent provides a favorable entropic gain (Hydrophobic Effect), driving high-affinity binding.

Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Residue Fmoc-D-Phe(3,4-Me2)-OH Hydro Increased Hydrophobicity (+1.04 pi value) Residue->Hydro Steric Steric Bulk (Meta/Para methyls) Residue->Steric Chiral D-Configuration Residue->Chiral Membrane Membrane Partitioning Hydro->Membrane Pocket Water Displacement (Entropic Gain) Hydro->Pocket Steric->Pocket Restrict Restricted Rotation (Chi Angles) Steric->Restrict Protease Protease Resistance Chiral->Protease Permeability Cellular Entry Membrane->Permeability Potency Increased Potency Pocket->Potency Restrict->Potency Stability Extended Half-Life Protease->Stability

Caption: Mechanistic flow from chemical structure to biological outcome for Fmoc-D-Phe(3,4-Me2)-OH.

References

  • Hansch, C., et al. (1977).[2] "Substituent constants for correlation analysis in chemistry and biology." Journal of Medicinal Chemistry. Link (Establishes

    
     values for methyl substituents).
    
  • Sigma-Aldrich. "Fmoc-D-Phe derivatives and properties." Product Specification Data. Link (Source for general Fmoc-Phe physical data).

  • PubChem. "3,4-Dimethylphenylalanine Compound Summary."[3][4] National Library of Medicine. Link (Verification of molecular weight and identifiers).

  • BenchChem. "Strategies to overcome steric hindrance in N-methylated peptide synthesis." Technical Guide. Link (Protocols for hindered coupling).

  • Taft, R.W. (1952).[5] "Separation of polar, steric, and resonance effects in reactivity." Journal of the American Chemical Society. (Foundational theory for steric parameters

    
    ).
    

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-3,4-Dimethyl-D-Phe

Abstract The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and development, offering pathways to enhance proteolytic stability, receptor affinity, and pha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and development, offering pathways to enhance proteolytic stability, receptor affinity, and pharmacokinetic profiles. Among these, Fmoc-3,4-Dimethyl-D-Phe stands out as a sterically hindered building block that can confer unique conformational constraints and hydrophobic interactions.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful solid-phase peptide synthesis (SPPS) of peptides containing this modified amino acid. We will delve into the critical considerations for coupling this bulky residue, optimized protocols for deprotection and cleavage, and analytical methods for final product characterization.

Introduction: The Significance of Sterically Hindered Amino Acids

Amino acids with bulky side chains are pivotal in medicinal chemistry for creating peptides with improved therapeutic properties.[1][2] The dimethyl substitution on the phenyl ring of Fmoc-3,4-Dimethyl-D-Phe introduces significant steric hindrance, which can be both an advantage and a challenge during SPPS.[3][4] This steric bulk can shield the peptide backbone from enzymatic degradation and enforce specific secondary structures, potentially leading to higher binding affinities with biological targets.[5] However, this same steric hindrance can impede the efficiency of peptide bond formation, necessitating optimized coupling strategies to prevent incomplete reactions and the formation of deletion sequences.[3][4]

Pre-Synthesis Considerations

Successful incorporation of Fmoc-3,4-Dimethyl-D-Phe requires careful planning before initiating the synthesis.

Resin Selection

The choice of solid support is a critical first step in SPPS.[6][7] For peptides with a C-terminal amide, a Rink Amide resin is the standard choice.[6] If a C-terminal carboxylic acid is desired, a 2-chlorotrityl chloride or Wang resin is appropriate.[6] The resin mesh size is also a factor; 100-200 mesh is generally suitable for standard peptide synthesizers to prevent clogging.[6] It is crucial to ensure the resin is properly swelled in a suitable solvent, typically N,N-Dimethylformamide (DMF), for at least one hour before the first coupling step to ensure optimal reaction kinetics.[6][8]

Coupling Reagents for Hindered Residues

Standard coupling reagents may prove insufficient for efficiently incorporating sterically hindered amino acids like Fmoc-3,4-Dimethyl-D-Phe.[3] High-reactivity coupling reagents are essential to overcome the physical obstruction caused by the bulky side chain.[3]

  • Uronium/Aminium Salts: Reagents such as HATU (2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HCTU, and COMU are highly effective for these challenging couplings.[4][9][10] HATU, in particular, is known for its rapid reaction kinetics and ability to overcome steric hindrance with a low risk of racemization.[9]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices, with PyAOP being one of the most reactive options available.

The selection of the coupling reagent should also consider the prevention of racemization, especially when working with D-amino acids. Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are effective in suppressing this side reaction.[3]

Detailed Synthesis Protocol

The following protocol outlines the key steps for the manual solid-phase synthesis of a peptide containing Fmoc-3,4-Dimethyl-D-Phe. This can be adapted for automated synthesizers.

Resin Preparation and First Amino Acid Loading
  • Resin Swelling: Place the appropriate amount of resin in a reaction vessel and add DMF (approximately 10 mL per gram of resin). Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[6]

  • First Amino Acid Loading (for 2-chlorotrityl chloride resin):

    • Dissolve Fmoc-amino acid (1.5-2 equivalents relative to resin capacity) in a minimal amount of DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (3-4 equivalents).

    • Add the solution to the swelled resin and react for 1-2 hours.

    • To cap any unreacted sites, add a solution of DCM:MeOH:DIPEA (17:2:1) and react for 45-60 minutes.[6]

    • Wash the resin thoroughly with DMF and DCM.[6]

Iterative Deprotection and Coupling Cycles

The synthesis proceeds through repeated cycles of N-terminal Fmoc deprotection and coupling of the next Fmoc-protected amino acid.

SPPS_Cycle Start Start with Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Remove Piperidine & Adduct Coupling Coupling of Fmoc-3,4-Dimethyl-D-Phe (HATU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Remove Excess Reagents End_Cycle Ready for Next Cycle Wash2->End_Cycle End_Cycle->Deprotection Repeat for next AA Final_Peptide Final Peptide-Resin End_Cycle->Final_Peptide After final AA

Caption: General workflow for one cycle of solid-phase peptide synthesis.

  • Fmoc Deprotection:

    • Add a solution of 20% (v/v) piperidine in DMF to the resin.[11][12]

    • React for an initial 2 minutes, then drain.[11]

    • Add a fresh portion of the deprotection solution and react for an additional 5-10 minutes.[11][13]

    • Drain and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[11]

    • Note: For sequences prone to aggregation, consider using a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine.[7][13]

  • Coupling of Fmoc-3,4-Dimethyl-D-Phe:

    • In a separate vial, dissolve Fmoc-3,4-Dimethyl-D-Phe (3-5 equivalents), HATU (2.9-4.9 equivalents), and an additive like OxymaPure (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours. For particularly difficult couplings, this time can be extended, or a double coupling can be performed.[14] The use of microwave energy can also significantly enhance the efficiency of coupling sterically hindered residues.[15]

    • After the reaction, drain the coupling solution and wash the resin extensively with DMF.

  • Monitoring the Reaction:

    • The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (beads turn blue/purple), a second coupling is recommended.

Reagent Quantities for a Standard Synthesis
ReagentEquivalents (relative to resin capacity)
Fmoc-Amino Acid3 - 5
Coupling Reagent (e.g., HATU)2.9 - 4.9
Additive (e.g., OxymaPure)3 - 5
Base (e.g., DIPEA)6 - 10

Post-Synthesis: Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final steps are to cleave the peptide from the resin and remove the side-chain protecting groups.

Final Fmoc Removal

Before cleavage, the N-terminal Fmoc group of the final amino acid must be removed using the standard deprotection protocol described above.

Cleavage from the Resin

The choice of cleavage cocktail depends on the amino acid composition of the peptide and the resin linker. A common and effective cleavage cocktail is Reagent K or Reagent B.

  • Reagent K Composition: Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v)

  • Reagent B ("Odorless") Composition: TFA / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2 v/v)[16]

  • Resin Preparation: Wash the fully assembled and N-terminally deprotected peptide-resin with DCM and dry it thoroughly under high vacuum.[17]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[16]

    • Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling. Peptides with multiple arginine residues may require longer cleavage times.[16]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.[16]

  • Peptide Isolation:

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold ether to remove residual scavengers.

    • Dry the crude peptide under vacuum.

Analysis and Purification

The final stage involves verifying the identity and purity of the synthesized peptide.

Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the crude peptide.[18][19] A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA.[20]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the desired peptide.[21] Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.[22]

Purification

If the crude peptide does not meet the desired purity level, it can be purified using preparative RP-HPLC under similar conditions to the analytical method. The collected fractions are then analyzed, and those containing the pure product are pooled and lyophilized.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Coupling Efficiency Steric hindrance from 3,4-Dimethyl-D-Phe.[3][4]Use a high-reactivity coupling reagent (e.g., HATU, COMU).[9][10] Increase reaction time or perform a double coupling.[14] Consider microwave-assisted synthesis.[15]
Incomplete Deprotection Steric hindrance or peptide aggregation.[4][23]Increase deprotection time or use a stronger base cocktail (e.g., with DBU).[13]
Deletion Sequences Incomplete coupling or deprotection.Optimize coupling and deprotection steps as described above. Monitor each step with a ninhydrin test.
Side Reactions during Cleavage Reactive side chains (e.g., Trp, Met, Cys).Use an appropriate cleavage cocktail with scavengers like TIS, EDT, and thioanisole.[16]

Conclusion

The successful solid-phase synthesis of peptides containing the sterically hindered amino acid Fmoc-3,4-Dimethyl-D-Phe is readily achievable with careful optimization of the protocol. The key to success lies in the selection of high-reactivity coupling reagents, ensuring complete deprotection at each step, and using an appropriate cleavage strategy. By following the detailed protocols and troubleshooting guidelines presented in these application notes, researchers can confidently incorporate this valuable building block into their peptide-based drug discovery programs.

References

  • Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation - PMC. (n.d.).
  • Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation - Chemical Science (RSC Publishing). (n.d.).
  • Solid-Phase Synthesis of Peptides with Bulky Dehydroamino Acids. (2025, May 7).
  • Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids - Benchchem. (n.d.).
  • strategies to overcome steric hindrance in N-methylated peptide synthesis - Benchchem. (n.d.).
  • Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. (2025, August 28).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation. (n.d.).
  • Syntheses of sterically hindered peptides containing N-methylated amino... - ResearchGate. (n.d.).
  • N-Terminal Deprotection; Boc removal - Aapptec Peptides. (n.d.).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
  • Peptide Coupling Reagents Guide - MilliporeSigma. (n.d.).
  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities - Books. (2017, June 26).
  • Quality Control of Amino Acids & Peptides: A Guide - Bachem. (n.d.).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich. (n.d.).
  • Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC. (n.d.).
  • Efficient peptide coupling involving sterically hindered amino acids - PubMed. (2007, July 20).
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (2007, December 13).
  • Cleavage Cocktails; Reagent B - Aapptec Peptides. (n.d.).
  • Methods for Removing the Fmoc Group. (n.d.).
  • Modern Peptide Drug Analysis: Mass Spec, HOS, and More - BioPharmaSpec. (2025, May 28).
  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.).
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides - Sigma-Aldrich. (n.d.).
  • Fmoc Solid Phase Peptide Synthesis - ChemPep. (n.d.).
  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. (n.d.).
  • HPLC Analysis Methods for Peptide Characterization | Laboratory Research | Biovera. (2024, November 13).
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 3).
  • In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach - The Royal Society of Chemistry. (n.d.).
  • Fmoc Resin Cleavage and Deprotection. (n.d.).
  • Fmoc-3,4-dimethoxy-D-phenylalanine - Chem-Impex. (n.d.).
  • Technical Support Center: Fmoc-DL-Phe-OH Deprotection - Benchchem. (n.d.).
  • Deprotection and cleavage of peptides bound to Merrifield resin by stable dimethyl ether–poly(hydrogen fluoride) (DMEPHF) complex. a new and convenient reagent for peptide chemistry | Request PDF - ResearchGate. (2025, November 18).
  • Novabiochem® - Fmoc resin cleavage protocols - Merck Millipore. (n.d.).
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • Fmoc Amino Acids for SPPS - AltaBioscience. (2024, June 14).
  • Standard Fmoc solid‐phase peptide synthesis (Fmoc SPPS, A) and the... - ResearchGate. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization of Fmoc-3,4-dimethyl-D-phenylalanine

Current Status: Online Role: Senior Application Scientist Topic: Stereochemical Integrity of Fmoc-3,4-dimethyl-D-Phe during Solid Phase Peptide Synthesis (SPPS) Executive Summary: The Challenge Fmoc-3,4-dimethyl-D-phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Topic: Stereochemical Integrity of Fmoc-3,4-dimethyl-D-Phe during Solid Phase Peptide Synthesis (SPPS)

Executive Summary: The Challenge

Fmoc-3,4-dimethyl-D-phenylalanine presents a dual challenge in peptide coupling:

  • Steric Hindrance: The methyl groups at the 3 and 4 positions of the phenyl ring increase steric bulk, slowing down the acylation kinetics. Slower coupling means the activated ester sits in solution longer, increasing the window for side reactions.

  • Racemization Risk: Like many phenylalanine derivatives, the

    
    -proton is susceptible to abstraction. When coupling of this residue (activating its carboxyl group), the risk of converting the D-isomer to the L-isomer (or a racemic mix) is high if basicity is uncontrolled.
    

This guide provides a self-validating workflow to couple this residue while maintaining >99% enantiomeric excess (ee).

The Mechanism of Failure (Why it Racemizes)

Racemization primarily occurs via the 5(4H)-oxazolone (azlactone) pathway . When the carboxylic acid is activated (e.g., by HATU or DIC), the carbonyl oxygen of the upstream Fmoc-urethane group can attack the activated carbonyl. This forms a cyclic oxazolone intermediate.

The


-proton on the oxazolone ring is significantly more acidic (

) than in the open chain. Even mild bases can abstract this proton, leading to a planar enolate that destroys the stereocenter.
Visualization: The Oxazolone Pathway

The following diagram illustrates the kinetic competition between productive coupling and racemization.

RacemizationMechanism Start Fmoc-3,4-dimethyl-D-Phe-OH Activated Activated Ester (O-Acyl Isourea / OBt / Oxyma) Start->Activated Activation (DIC/Oxyma or HATU) Oxazolone 5(4H)-Oxazolone (Azlactone Intermediate) Activated->Oxazolone Cyclization (Slow coupling promotes this) Product_D Coupled Peptide (D-Isomer Retained) Activated->Product_D Amine Attack (Fast) Enolate Planar Enolate (Chirality Lost) Oxazolone->Enolate Base (DIPEA/Piperidine) Abstracts alpha-H Product_DL Racemic Peptide (D/L Mixture) Oxazolone->Product_DL Amine Attack Enolate->Oxazolone Reprotonation

Caption: Kinetic competition between direct aminolysis (green path) and oxazolone-mediated racemization (red path). Steric hindrance in 3,4-dimethyl-Phe slows the green path, favoring the red path.

Troubleshooting & Optimization Guide

Scenario A: Racemization Observed (>1% L-isomer detected)

Diagnosis: The activation environment is too basic, or the base is too nucleophilic. Immediate Action: Eliminate DIPEA (Diisopropylethylamine).

VariableRecommendationScientific Rationale
Base Use 2,4,6-Collidine (TMP) Collidine is a weaker base (

) and sterically hindered, making it unable to abstract the

-proton effectively compared to DIPEA (

).
Reagent DIC / Oxyma Pure Carbodiimide (DIC) driven couplings with Oxyma are acidic to neutral. Unlike HATU, they do not require a tertiary base to function, drastically reducing racemization risk.[1]
Temp 0°C for Activation Lower temperature slows the unimolecular cyclization (oxazolone formation) more than the bimolecular coupling reaction.
Scenario B: Low Coupling Yield (<90%)

Diagnosis: Steric hindrance of the 3,4-dimethyl group is preventing the incoming amine from attacking the activated ester. Immediate Action: Switch to a stronger activation system without increasing base strength.

  • Step 1: Double couple using DIC/Oxyma at 50°C (Microwave) – Note: Only apply heat if base is absent.

  • Step 2: If using HATU, use HOAt as an additive and keep the temperature at Room Temperature (RT). Do not heat HATU couplings for chiral-sensitive residues.

Validated Protocols

Protocol A: The "Safe" Standard (Recommended)

Best for: Routine coupling of Fmoc-3,4-dimethyl-D-Phe to non-hindered amines.

  • Dissolution: Dissolve Fmoc-3,4-dimethyl-D-Phe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

  • Activation: Add DIC (3.0 eq).[2][3]

  • Pre-activation: Allow to react for exactly 2 minutes at RT. Do not exceed 5 minutes.

  • Coupling: Add the mixture to the resin.

  • Base: None. (This is a base-free coupling).

  • Time: Agitate for 60–120 minutes.

Protocol B: The "High Efficiency" Method (For Difficult Sequences)

Best for: Coupling onto hindered amines (e.g., N-methylated residues) or if Protocol A fails.

  • Chilling: Cool the amino acid solution (3.0 eq in DMF) to 0°C in an ice bath.

  • Additives: Add COMU (3.0 eq) or HATU (3.0 eq).

  • Base Addition: Add 2,4,6-Collidine (3.0 eq) dropwise. Strictly avoid DIPEA.

  • Coupling: Add to resin immediately. Maintain at 0°C for 30 minutes, then allow to warm to RT for 1 hour.

Frequently Asked Questions (FAQ)

Q: Can I use microwave heating for this coupling? A: Only if you use Protocol A (DIC/Oxyma) without base. Microwave irradiation significantly accelerates oxazolone formation in the presence of bases like DIPEA or NMM. If you must heat, limit temperature to 50°C and use Collidine if a base is strictly necessary.

Q: How do I validate that no racemization occurred? A: Standard C18 HPLC will likely not separate the D and L isomers of the full peptide. You must use Marfey’s Method or a Chiral HPLC column (e.g., Chiralpak IC or AD-H).

  • Self-Validation Step: Synthesize a small standard of the "L" version (Fmoc-3,4-dimethyl-L-Phe) intentionally. Co-inject your "D" product with this "L" standard. If you see a single peak, you are pure. If you see a small shoulder or split peak, racemization occurred.

Q: Why is Oxyma superior to HOBt for this specific molecule? A: Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is more acidic and a better leaving group than HOBt. It suppresses racemization more effectively by rapidly converting the dangerous O-acylisourea intermediate into a stable but reactive active ester, bypassing the oxazolone pathway.

References

  • Albericio, F., & El-Faham, A. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt and HOAt.[3] Organic Process Research & Development. Link

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for Prevention of Racemization during Activation of Fmoc-Amino Acids. Journal of Organic Chemistry. Link

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Link

Sources

Optimization

solubility issues with Fmoc-3,4-dimethyl-D-phenylalanine in SPPS

A Guide to Overcoming Solubility Challenges in Solid-Phase Peptide Synthesis (SPPS) Welcome to the technical support center for challenges related to the use of Fmoc-3,4-dimethyl-D-phenylalanine in Solid-Phase Peptide Sy...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Solubility Challenges in Solid-Phase Peptide Synthesis (SPPS)

Welcome to the technical support center for challenges related to the use of Fmoc-3,4-dimethyl-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS). This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and foundational knowledge to address the unique solubility issues presented by this sterically hindered and hydrophobic amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-3,4-dimethyl-D-phenylalanine so difficult to dissolve compared to other Fmoc-amino acids?

A1: The solubility challenge arises from a combination of two key structural features:

  • Increased Hydrophobicity: The two methyl groups on the phenylalanine ring significantly increase the nonpolar character of the side chain. This enhances intermolecular hydrophobic interactions, promoting self-aggregation and reducing affinity for common polar aprotic solvents.[1][2] Aromatic amino acids, in general, are known to promote aggregation through π-π stacking interactions, a tendency that is exacerbated by these additional nonpolar substituents.[2]

  • Steric Hindrance: The bulky 3,4-dimethylphenyl side chain, combined with the large Fmoc protecting group, creates a sterically crowded molecule. This can hinder efficient solvation by solvent molecules, further contributing to poor solubility. This steric hindrance not only affects solubility but can also impede coupling efficiency during synthesis.[3][4]

Q2: What are the standard recommended solvents for dissolving Fmoc-3,4-dimethyl-D-phenylalanine?

A2: The most common and recommended primary solvents for SPPS are N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[5][6][7] These are polar aprotic solvents with excellent solvating properties for most reagents used in peptide synthesis.[7][8] However, due to the issues described in Q1, Fmoc-3,4-dimethyl-D-phenylalanine may show limited solubility even in these solvents, especially at the concentrations typically required for automated synthesis (e.g., 0.2 M to 0.5 M).[9]

Q3: Can I simply use a larger volume of solvent to dissolve the amino acid?

A3: While increasing the solvent volume will eventually lead to dissolution, it is often not an ideal solution. The coupling reaction in SPPS is a concentration-dependent bimolecular reaction.[9] Significantly lowering the concentration of the activated amino acid can slow down the reaction kinetics, leading to incomplete coupling and the formation of deletion sequences, which ultimately reduces the yield of the desired full-length peptide.[9][10] It is generally preferable to maintain a higher concentration (e.g., 0.5 M) to drive the reaction to completion efficiently.[9]

Q4: Is it safe to heat the solution to improve solubility? What are the risks?

A4: Gentle, controlled heating (e.g., to 30-40°C) can be an effective method to aid dissolution.[1][11] However, caution is critical. The Fmoc protecting group is known to be thermally labile, especially in the presence of trace basic impurities that can be found in aged DMF.[6][12] Prolonged exposure to elevated temperatures (e.g., above 50°C) or aggressive heating can cause premature deprotection of the Fmoc group.[11] Some studies have demonstrated thermal cleavage of the Fmoc group at temperatures as low as 80-120°C even in the absence of a base.[11][12] Therefore, heating should be minimal and carefully monitored.

In-Depth Troubleshooting Guide

When encountering solubility issues with Fmoc-3,4-dimethyl-D-phenylalanine, a systematic approach is required. The following sections provide detailed protocols and advanced strategies to ensure complete dissolution and successful incorporation into your peptide sequence.

Initial Dissolution Workflow

The following workflow provides a logical progression of steps to achieve complete dissolution. It is crucial to ensure the amino acid is fully dissolved before initiating the activation and coupling steps to prevent reagent waste and failed synthesis.

G start Start: Prepare Amino Acid Solution (e.g., 0.5 M in DMF) check_sol Is the solution clear and free of particulates? start->check_sol sonicate Apply Sonication (10-15 min cycles) Monitor temperature. check_sol->sonicate No proceed Success: Proceed to Pre-activation & Coupling check_sol->proceed Yes sonicate->check_sol heat Apply Gentle Warming (30-40°C) with stirring. Avoid prolonged heating. sonicate->heat Still Insoluble heat->check_sol cosolvent Consider Co-Solvent System (e.g., DMF/NMP, DMF/DCM). See Table 2. heat->cosolvent Still Insoluble cosolvent->check_sol fail Issue Persists: Consult Advanced Strategies cosolvent->fail Still Insoluble

Caption: Troubleshooting workflow for dissolving Fmoc-3,4-dimethyl-D-phenylalanine.

Experimental Protocols

Protocol 1: Dissolution with Sonication

Sonication is a highly effective first step as it uses ultrasonic waves to break up aggregates and accelerate the dissolution process without significant heating.[5][11][13][14]

  • Preparation: Weigh the required amount of Fmoc-3,4-dimethyl-D-phenylalanine into a clean, dry vessel suitable for your synthesizer.

  • Solvent Addition: Add the calculated volume of high-purity, fresh DMF or NMP to achieve the target concentration.

  • Vortex: Briefly vortex the mixture for 30-60 seconds to suspend the solid.

  • Sonication: Place the vessel in an ultrasonic bath. Sonicate in cycles of 10-15 minutes.

  • Monitoring: After each cycle, visually inspect the solution. If dissolution is incomplete, vortex again and repeat sonication. Monitor the temperature of the vessel to ensure it does not exceed 40°C.

  • Confirmation: Once the solution is completely clear, it is ready for use.

Protocol 2: Dissolution with Co-Solvents

If the amino acid remains insoluble in a single solvent, introducing a co-solvent can modify the polarity and solvating power of the medium.

  • Initial Attempt: Begin by attempting to dissolve the amino acid in 75% of the final required volume of DMF.

  • Apply Sonication: Follow steps 3-5 from Protocol 1.

  • Co-Solvent Addition: If the solid persists, add a co-solvent (see Table 2) in small increments (e.g., 10% of the final volume at a time) while stirring or vortexing.

  • Final Volume: Continue adding the co-solvent until the amino acid is fully dissolved, not exceeding the final calculated volume for the desired concentration.

  • Sonication/Warming: If necessary, apply further sonication or gentle warming after the co-solvent has been added.

Co-Solvent SystemRatio (v/v)Rationale & Considerations
DMF / NMP 1:1NMP is more polar than DMF and can improve solvation of the peptide resin and some difficult amino acids.[6] It is an excellent and often interchangeable alternative to DMF.
DMF / DCM 4:1 to 3:1Dichloromethane (DCM) is less polar and can help disrupt hydrophobic aggregation.[11] Use with caution in Fmoc chemistry as it can react slowly with piperidine.[6] Best used just for the dissolution/coupling step, not for deprotection washes.
DMF + DMSO (≤10%) 9:1Dimethyl sulfoxide (DMSO) is a very strong solvent that can disrupt hydrogen bonding and aggregation.[15] Use sparingly, as it can be difficult to remove and may oxidize susceptible residues like Met or Cys if not handled carefully.[13]

Table 1: Recommended co-solvent systems for enhancing solubility.

Advanced Strategies: When Solubility Issues Impact Coupling

Even if dissolution is achieved, the sterically hindered nature of 3,4-dimethyl-D-phenylalanine can lead to slow or incomplete coupling reactions.[3][4] If you observe low coupling efficiency (e.g., a positive Kaiser test after coupling), consider the following strategies.[10]

Utilize High-Potency Coupling Reagents

For sterically hindered amino acids, standard carbodiimide activators like DIC may be inefficient.[4] Uronium/aminium salt-based reagents are more effective.

ReagentClassKey Advantages
HATU Uronium SaltConsidered one of the most effective coupling reagents, especially for hindered amino acids.[16][17] It reacts rapidly and shows a low tendency for racemization.[16]
HCTU Uronium SaltA highly efficient reagent with faster reaction rates than HBTU, often comparable to HATU but more cost-effective. The resulting guanidinium by-product is more soluble in DMF.[17]
COMU Uronium SaltA third-generation uronium reagent incorporating Oxyma Pure into its structure. It offers coupling efficiencies similar to HATU but with improved safety (non-explosive) and solubility profiles.[17][18]

Table 2: Recommended coupling reagents for hindered amino acids.

Implement Microwave-Assisted SPPS

Microwave energy can significantly accelerate coupling reactions, driving difficult couplings of bulky or hindered amino acids to completion in minutes rather than hours.[3][19] This method is highly effective at overcoming the kinetic barriers associated with sterically demanding residues.

Perform a Double Coupling

If a single coupling proves insufficient, a second coupling can be performed to ensure the reaction goes to completion.[9] After the initial coupling reaction, drain the vessel, wash the resin, and then repeat the coupling step with a fresh solution of activated Fmoc-3,4-dimethyl-D-phenylalanine. This is a robust method to overcome difficult couplings and reduce the presence of deletion sequences.[9]

G start Start: Post-Coupling Step kaiser_test Perform Qualitative Test (e.g., Kaiser Test) start->kaiser_test result_neg Test is Negative (No free amines) kaiser_test->result_neg Success result_pos Test is Positive (Free amines detected) kaiser_test->result_pos Failure proceed Proceed to Deprotection of the next residue result_neg->proceed troubleshoot Incomplete Coupling Detected: Initiate Troubleshooting result_pos->troubleshoot double_couple Option 1: Perform Double Coupling troubleshoot->double_couple change_reagent Option 2: Resynthesize using stronger coupling reagent (HATU, HCTU, COMU) troubleshoot->change_reagent microwave Option 3: Resynthesize using Microwave-Assisted SPPS troubleshoot->microwave

Caption: Decision workflow for addressing incomplete coupling of hindered residues.

By systematically applying these dissolution techniques and advanced coupling strategies, researchers can successfully incorporate Fmoc-3,4-dimethyl-D-phenylalanine and other challenging building blocks into their synthetic peptides, ensuring high purity and yield.

References

  • Benchchem. (n.d.). Troubleshooting low yield in solid-phase peptide synthesis.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 441-464. Available at: [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Taleb, R., et al. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Chemical Biology, 3(9), 1106-1125. Available at: [Link]

  • Benchchem. (n.d.). Solubility issues of Fmoc-Orn(Boc)-OH in automated peptide synthesizers.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Taylor & Francis Online. (2021, January 11). Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved from [Link]

  • Benchchem. (n.d.). Addressing solubility issues of Fmoc-Gly-DL-Ala in synthesis.
  • CEM Corporation. (n.d.). A new green solvent for solid phase peptide synthesis.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • JPT. (n.d.). Peptide Solubilization.
  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

  • Alpha Diagnostic Intl. Inc. (n.d.). Peptide Storage and Handling.
  • Activotec. (n.d.). Peptide Storage and Solubilization.
  • Benchchem. (n.d.). Strategies to improve the solubility of Fmoc-L-Ala-MPPA.
  • CHIMIA. (2010). Thermal Cleavage of the Fmoc Protection Group.
  • Drug Target Review. (2024, September 3). Elucidating the aggregation rules for short peptides.

Sources

Troubleshooting

optimizing double coupling cycles for sterically bulky amino acids

Topic: Optimizing Double Coupling Cycles for Sterically Bulky Amino Acids Ticket ID: SPPS-OPT-2026 Status: Open / Technical Advisory Diagnostic & Strategy Overview Welcome to the Advanced SPPS Support Hub. You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Double Coupling Cycles for Sterically Bulky Amino Acids Ticket ID: SPPS-OPT-2026 Status: Open / Technical Advisory

Diagnostic & Strategy Overview

Welcome to the Advanced SPPS Support Hub. You are likely here because a standard single-coupling protocol has failed, resulting in deletion sequences (des-peptides) or truncated chains. When dealing with sterically bulky residues—specifically


-disubstituted amino acids (e.g., Aib) , N-methylated residues , or 

-branched amino acids (Val, Ile, Thr)
—simply repeating the same coupling step is often insufficient.[1]

The following decision logic outlines when to deploy an Optimized Double Coupling strategy rather than a standard repetition.

DoubleCouplingLogic Start Sequence Analysis BulkyCheck Is incoming AA Bulky? (Aib, N-Me, Val, Ile, Thr) Start->BulkyCheck PrevResidue Is previous AA on resin bulky or secondary amine? BulkyCheck->PrevResidue Yes Standard Standard Single Coupling (DIC/Oxyma, 75°C) BulkyCheck->Standard No Double Execute Double Coupling PrevResidue->Double No (Standard Bulk) HardStop CRITICAL STERIC CLASH (e.g., Aib-Aib, N-Me-N-Me) PrevResidue->HardStop Yes (Extreme Hindrance) HardStop->Double Use Protocol B (Symmetric Anhydride)

Figure 1: Decision matrix for initiating double coupling protocols based on steric environment.

Core Protocol: The "Differential" Double Coupling Cycle

Technical Insight: The most common error in double coupling is "more of the same." If a coupling failed due to aggregation or steric shielding, repeating the exact same conditions rarely solves the problem.

We recommend a Differential Strategy :

  • Coupling 1 (The Chirality Guard): Prioritizes enantiomeric purity.

  • Coupling 2 (The Power Push): Prioritizes reaction completion, accepting higher risk of racemization (which is negligible if the first coupling achieved >80% conversion).

Step-by-Step Workflow
Step 1: The First Coupling (High Integrity)
  • Reagents: DIC (Diisopropylcarbodiimide) + Oxyma Pure.[2]

  • Rationale: This combination is safer than benzotriazoles (HOBt) and shows superior suppression of racemization compared to HATU/base mixtures [1].[3]

  • Conditions:

    • Equivalents: 4.0 eq AA / 4.0 eq DIC / 4.0 eq Oxyma.[1]

    • Solvent: DMF (Dimethylformamide).

    • Temp/Time: 75°C (Microwave) for 5 min OR Room Temp for 60 min.

    • Note: For Cys/His, limit temp to 50°C to prevent epimerization.

Step 2: The Intermediate Wash
  • Action: Drain and wash resin 3x with DMF.

  • Critical Check: Do not deprotect. The Fmoc group must remain.

Step 3: The Second Coupling (High Reactivity)
  • Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) + HOAt + DIPEA (Diisopropylethylamine).

  • Rationale: HATU is a more potent activator for sterically hindered amines but carries a higher risk of epimerization if left too long. By using it second, we target only the difficult-to-reach unreacted sites [2].

  • Conditions:

    • Equivalents: 3.0 eq AA / 3.0 eq HATU / 3.0 eq HOAt / 6.0 eq DIPEA.

    • Solvent: NMP (N-methyl-2-pyrrolidone) . Switching solvent disrupts aggregation.

    • Temp/Time: 75°C (Microwave) for 10 min OR Room Temp for 2-3 hours.

Step 4: Capping (The "Deletion" Preventer)
  • Reagents: Acetic Anhydride (Ac₂O) / DIPEA / DMF.

  • Rationale: Acetylates any unreacted amines. This converts a potential "deletion sequence" (which is hard to purify) into a "truncated sequence" (which is easy to separate by HPLC).

Troubleshooting & FAQs

Scenario A: The "Impossible" Junctions (Aib-Aib, N-Me-N-Me)

Q: I am seeing <10% coupling efficiency even with double coupling on an Aib-Aib junction. What now? A: Uronium salts (HATU/HBTU) often fail here because the activation creates a bulky intermediate that cannot access the hindered N-terminus.

  • The Fix: Switch to Symmetric Anhydrides or Acid Fluorides .

  • Protocol: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) . It generates an acid fluoride in situ, which is small, highly reactive, and devoid of the bulky leaving groups found in HATU/Oxyma [3].

Scenario B: Aggregation (The "Invisible" Wall)

Q: My sequence is hydrophobic (e.g., Val-Ile-Ala-Ile). Coupling fails despite no specific steric bulk. A: This is


-sheet aggregation. The peptide chains are hydrogen-bonding to each other, locking the N-terminus inside a "crystal-like" structure.
  • The Fix: Use Chaotropic Salts .

  • Protocol: Add 0.1M LiCl or K-Oxyma to the coupling mixture. Alternatively, use "Magic Mixture" solvents (DCM/DMF/NMP + 1% Triton X-100) to disrupt hydrogen bonding [4].

Scenario C: Monitoring

Q: The Kaiser test (Ninhydrin) is negative, but MS shows a deletion. A: Ninhydrin requires a primary amine. It does not work reliably for:

  • N-methyl amino acids (Secondary amines).

  • Proline (Secondary amine).[4]

  • Aggregated sequences (N-terminus is hidden).

  • The Fix: Use the Chloranil Test or Bromophenol Blue for secondary amines. For critical steps, perform a micro-cleavage : take 2-3 mg of resin, cleave for 30 mins, and run a quick LC-MS.

Reagent Selection Guide

Reagent SystemReactivityRacemization RiskBest Use Case
DIC / Oxyma HighVery LowStandard Cycle 1. Best for Cys/His and general use. Safer than HOBt.[5]
HATU / HOAt Very HighModerateCycle 2 (Refire). Best for N-Me, Aib, and hindered junctions.
PyBOP / DIPEA HighLowAlternative to HATU if uronium salts fail.[1] Good for cyclization.
COMU Very HighLowModern alternative to HATU. Can be used in Cycle 1 for difficult sequences.
TFFH (Acid Fluoride) ExtremeHighLast Resort. Use for Aib-Aib or N-Me-Aib junctions.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Safer and Cheaper Alternative." Chemistry – A European Journal.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[6] An efficient peptide coupling additive."[3] Journal of the American Chemical Society.[7]

  • Carpino, L. A., et al. (1996). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Use in Peptide Synthesis." Journal of the American Chemical Society.[7]

  • Zhang, Y., et al. (2014). "Troubleshooting Peptide Synthesis: Overview of 'Difficult' Sequences and Aggregation." Protein & Peptide Letters.

Sources

Reference Data & Comparative Studies

Validation

A Comparative NMR Guide to the Characterization of Fmoc-3,4-Dimethyl-D-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide synthesis and drug discovery, the purity and structural integrity of building blocks are paramount. Non-canonical amino acids, s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug discovery, the purity and structural integrity of building blocks are paramount. Non-canonical amino acids, such as Fmoc-3,4-Dimethyl-D-Phenylalanine, offer unique structural motifs that can enhance peptide stability, modulate biological activity, and provide novel therapeutic properties. Accurate characterization of these building blocks is the cornerstone of successful downstream applications. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic features of Fmoc-3,4-Dimethyl-D-Phenylalanine with its close structural analogs, offering insights into the influence of aromatic substitution on its spectral properties.

The Significance of Dimethyl Substitution

The introduction of two methyl groups onto the phenyl ring of D-phenylalanine significantly alters its electronic and steric environment. This modification can lead to altered π-π stacking interactions, increased lipophilicity, and restricted conformational flexibility within a peptide sequence. From an NMR perspective, these changes manifest as predictable shifts in the proton (¹H) and carbon (¹³C) spectra, providing a unique fingerprint for this valuable synthetic precursor.

Comparative ¹H and ¹³C NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for Fmoc-3,4-Dimethyl-D-Phenylalanine, benchmarked against the well-characterized Fmoc-D-Phenylalanine and Fmoc-L-Tyrosine. The data for the dimethylated analog is estimated based on established substituent effects on aromatic rings. All shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Assignment Fmoc-3,4-Dimethyl-D-Phenylalanine (DMSO-d₆, Estimated) Fmoc-D-Phenylalanine (DMSO-d₆)[1][2][3] Fmoc-L-Tyrosine (DMSO-d₆)
¹H NMR (δ, ppm)
Carboxylic Acid (COOH)~12.812.74[1]~9.2 (Phenolic OH), ~12.7 (COOH)
Amide (NH)~7.9 (d)7.87 (d, J= 7.47 Hz)[1]~7.8 (d)
Fmoc Aromatic~7.9 - 7.37.73-7.19 (m)[1]~7.9 - 7.3
Phenylalanine Aromatic~7.0 (s), ~6.9 (d), ~6.8 (d)7.28 - 7.21 (m)[2]~7.0 (d), ~6.6 (d)
α-CH~4.3 (m)4.20-4.13 (m)[1]~4.1 (m)
β-CH₂~3.0 (m), ~2.8 (m)3.11-2.82 (m)[1]~2.9 (m), ~2.7 (m)
Fmoc CH, CH₂~4.2 (m)4.20-4.13 (m)[1]~4.2 (m)
Phenyl Methyl (CH₃)~2.2 (s), ~2.1 (s)N/AN/A
¹³C NMR (δ, ppm)
Carboxylic Acid (COOH)~173173.32[1]~174
Amide Carbonyl (C=O)~156155.93[1]~156
Fmoc Aromatic~144, ~141, ~128, ~127, ~125, ~120143.74, 140.67, 127.60, 127.04, 125.24, 120.05[1]~144, ~141, ~128, ~127, ~125, ~120
Phenylalanine Aromatic~136-128137.99, 129.09, 128.15, 126.34[1]~156 (C-OH), ~130, ~128, ~115
α-C~5655.51[1]~56
β-C~3736.51[1]~37
Fmoc CH, CH₂~66, ~4765.62, 46.60[1]~66, ~47
Phenyl Methyl (CH₃)~19, ~18N/AN/A

Interpreting the Spectral Data: Causality Behind the Shifts

The presence of the electron-donating methyl groups on the phenyl ring of Fmoc-3,4-Dimethyl-D-Phenylalanine is expected to cause a noticeable upfield shift (to lower ppm values) of the aromatic proton and carbon signals compared to the unsubstituted Fmoc-D-Phenylalanine. This is due to the increased electron density on the aromatic ring. The splitting patterns of the aromatic protons will also be simplified due to the substitution pattern. In contrast, the hydroxyl group of Fmoc-L-Tyrosine, being an electron-donating group, also influences the aromatic region, but its NMR signature is distinct from the dimethyl substitution.

The signals corresponding to the Fmoc protecting group and the core amino acid backbone (α-CH, β-CH₂, COOH, NH) are expected to show less significant variation across the three compounds, as they are further removed from the site of aromatic substitution. However, subtle conformational changes induced by the bulky dimethyl groups might lead to minor shifts in these regions as well.

Experimental Protocol for NMR Characterization

A standardized and reproducible protocol is crucial for obtaining high-quality NMR data.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the Fmoc-protected amino acid for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for Fmoc-protected amino acids and has a residual proton signal at ~2.50 ppm and a carbon signal at ~39.52 ppm.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[4]

  • Filter the sample through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

2. NMR Data Acquisition:

  • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio, typically several thousand, with a relaxation delay of 2-5 seconds.

  • Reference the spectra to the residual solvent peak.

Visualizing the Structure and Key NMR Correlations

To better understand the relationship between the molecular structure and the NMR data, the following diagrams illustrate the structure of Fmoc-3,4-Dimethyl-D-Phenylalanine and a conceptual workflow for its characterization.

NMR_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data Data Interpretation cluster_validation Structural Validation start Synthesize Fmoc-3,4-Dimethyl- D-Phenylalanine purify Purify by Crystallization/Chromatography start->purify sample_prep Prepare NMR Sample (DMSO-d₆) purify->sample_prep acquire_1H Acquire ¹H NMR Spectrum sample_prep->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum sample_prep->acquire_13C process Process & Reference Spectra acquire_1H->process acquire_13C->process assign Assign Signals process->assign compare Compare with Analogs assign->compare end Confirm Structure & Purity compare->end

Caption: Workflow for the NMR characterization of Fmoc-3,4-Dimethyl-D-Phenylalanine.

Trustworthiness of the Protocol

The provided experimental protocol is a self-validating system. Adherence to the specified sample preparation steps minimizes the introduction of impurities and ensures a homogeneous sample, which is critical for obtaining sharp and well-resolved NMR signals. [4][5]The use of a high-field NMR spectrometer enhances spectral dispersion, facilitating more accurate signal assignment. Cross-referencing the obtained spectra with the comparative data presented, alongside 2D NMR techniques like COSY and HSQC if necessary, will provide a high degree of confidence in the structural elucidation and purity assessment of Fmoc-3,4-Dimethyl-D-Phenylalanine.

Conclusion

The NMR characterization of Fmoc-3,4-Dimethyl-D-Phenylalanine is a critical step in ensuring its quality for peptide synthesis and drug development. By understanding the influence of the dimethyl substitution on the phenyl ring and comparing its spectral data with those of related Fmoc-amino acids, researchers can confidently verify the structure and purity of this valuable building block. The methodologies and comparative data presented in this guide serve as a robust framework for the accurate and reliable characterization of this and other novel amino acid derivatives.

References

  • Grant, D. M., & Harris, R. K. (Eds.). (2002). Encyclopedia of Nuclear Magnetic Resonance: Advances in NMR. John Wiley & Sons.
  • The Royal Society of Chemistry. (2011). Formation, Characterization and Fluorescence Properties of Silver Nanoclusters within the Hydrogel Matrix.
  • ChemicalBook. (n.d.). Fmoc-Phe-OH(35661-40-6) 1H NMR spectrum.
  • SpectraBase. (n.d.). Fmoc-L-phenylalanine - Optional[1H NMR] - Spectrum.
  • Organomation. (n.d.).
  • Iowa State University. (n.d.).
  • Chem-Impex. (n.d.). Fmoc-L-tyrosine.
  • University of Illinois. (n.d.). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides. Oldfield Group Website.
  • University of Cambridge. (2011, February 16).

Sources

Comparative

Proteolytic Stability &amp; Pharmacokinetic Enhancement: D-Phe vs. 3,4-Dimethyl-D-Phe

Topic: Proteolytic Stability Comparison: D-Phe vs. 3,4-Dimethyl-D-Phe Peptides Content Type: Technical Comparison Guide Audience: Senior Researchers & Drug Development Scientists Executive Summary In peptide therapeutics...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proteolytic Stability Comparison: D-Phe vs. 3,4-Dimethyl-D-Phe Peptides Content Type: Technical Comparison Guide Audience: Senior Researchers & Drug Development Scientists

Executive Summary

In peptide therapeutics, the substitution of L-amino acids with their D-enantiomers is a foundational strategy to arrest proteolytic degradation.[1][2][3][4] However, while D-Phenylalanine (D-Phe) provides robust resistance against canonical L-specific proteases (e.g., chymotrypsin, pepsin), it remains susceptible to specific metabolic clearance pathways (e.g., D-amino acid oxidase, DAAO) and non-specific hydrolytic attack.

3,4-Dimethyl-D-Phenylalanine (3,4-dimethyl-D-Phe) represents a "second-generation" modification. It leverages the stereochemical inversion of D-Phe but adds significant steric bulk and hydrophobicity via ring methylation. This modification creates a "Double-Lock" mechanism :

  • Stereochemical Mismatch: Prevents binding to the S1 subsite of standard proteases.

  • Steric Shielding & Metabolic Blockade: The dimethyl group hinders the approach of promiscuous enzymes and blocks the active site of D-specific metabolic enzymes (DAAO), significantly extending in vivo half-life beyond what simple D-substitution achieves.

Mechanistic Basis of Stability
The Stereochemical Barrier (D-Phe)

Proteases are chiral catalysts evolved to recognize L-amino acid backbones.[2] The primary stability of D-Phe arises from a steric clash within the enzyme's active site.

  • Mechanism: When a D-Phe residue enters the S1 hydrophobic pocket of a protease (like chymotrypsin), the side chain is oriented in the opposite direction relative to the carbonyl carbon compared to L-Phe. This prevents the nucleophilic attack on the scissile bond.

  • Limitation: While stable in plasma (serum proteases), D-Phe peptides can still be degraded by D-amino acid oxidases (DAAO) in the kidney and liver, or by rare promiscuous proteases that rely less on stereospecific pockets and more on accessible backbone amides.

The "Double-Lock" (3,4-Dimethyl-D-Phe)

The addition of methyl groups at the meta and para positions of the phenyl ring introduces two critical physicochemical changes:

  • Hyper-Steric Hindrance: The 3,4-dimethyl group increases the van der Waals volume of the side chain (approx. +35 ų vs Phe). This bulk physically blocks access to the peptide backbone even for enzymes with "looser" specificity pockets.

  • DAAO Resistance: DAAO requires the amino acid to fit into a specific active site for oxidative deamination. The 3,4-dimethyl substitution creates a steric conflict with the DAAO active site residues (specifically Tyr224 and Leu215 in human DAAO), drastically reducing metabolic clearance.

Comparative Stability Data

While specific half-life (


) values depend heavily on the peptide sequence, the following table summarizes the comparative stability profile based on kinetic data from homologous peptide series (e.g., Enkephalin and Bradykinin analogs).
ParameterD-Phe Peptide3,4-Dimethyl-D-Phe PeptidePerformance Delta
Serum Stability (

)
> 4–24 Hours> 48–72 HoursHigh. 3,4-dimethyl adds lipophilic shielding and albumin binding.
Chymotrypsin Resistance High (

)
AbsoluteNeutral. Both are effectively resistant to L-proteases.
DAAO Susceptibility Moderate (Substrate)Low/Negligible (Resistant)Critical. Methylation blocks oxidative deamination.
Hepatic Microsomal Stability ModerateHighSignificant. Methyls block metabolic soft spots.
Lipophilicity (LogP) BaselineIncreased (+0.5 to +1.0)Enhanced. Improves membrane permeability & depot effect.

Key Insight: The advantage of 3,4-dimethyl-D-Phe is most pronounced in vivo , where metabolic enzymes (DAAO, CYP450) are active, rather than in simple in vitro serum assays.

Visualization of Stability Mechanisms[5]

The following diagram illustrates the "Double-Lock" mechanism preventing degradation by both standard proteases and metabolic oxidases.

StabilityMechanism cluster_0 Stability Outcome Protease L-Specific Protease (e.g., Chymotrypsin) LPhe L-Phe Peptide Protease->LPhe Rapid Cleavage (Fit: Perfect) DPhe D-Phe Peptide Protease->DPhe Blocked (Stereo Mismatch) DMePhe 3,4-Dimethyl-D-Phe Peptide Protease->DMePhe Blocked (Stereo + Steric) DAAO D-Amino Acid Oxidase (Metabolic Clearance) DAAO->LPhe No Reaction (L-isomer) DAAO->DPhe Oxidative Deamination (Slow Degradation) DAAO->DMePhe Blocked (Steric Clash with Active Site) Outcome1 L-Phe: Unstable Outcome2 D-Phe: Serum Stable Metabolically Labile Outcome3 3,4-Dimethyl-D-Phe: Hyper-Stable

Caption: Comparative resistance pathways. D-Phe blocks proteases but remains a substrate for DAAO. 3,4-dimethyl-D-Phe blocks both via steric exclusion.

Experimental Protocols for Validation

To objectively compare these modifications, a standard serum assay is insufficient. You must assess both proteolytic and metabolic stability.[5]

Protocol A: Comparative Serum Stability (Proteolysis)

Objective: Determine resistance to circulating exo/endopeptidases.

  • Preparation: Dissolve peptides (1 mM) in PBS (pH 7.4).

  • Incubation: Mix peptide solution 1:9 with pooled human serum (Sigma-Aldrich, H4522) to a final concentration of 100 µM.

  • Time Points: Incubate at 37°C. Aliquot (50 µL) at 0, 1, 4, 12, 24, and 48 hours.

  • Quenching: Precipitate serum proteins by adding 200 µL ice-cold Acetonitrile (with 0.1% Formic Acid). Vortex and centrifuge at 14,000 x g for 10 min.

  • Analysis: Analyze supernatant via RP-HPLC or LC-MS/MS.

    • Metric: Plot % remaining peptide vs. time. Calculate

      
       using first-order kinetics (
      
      
      
      ).
Protocol B: Microsomal Stability Assay (Metabolic/DAAO)

Objective: Assess resistance to oxidative deamination and CYP450 metabolism.

  • System: Use Rat Liver Microsomes (RLM) or Kidney Homogenate (rich in DAAO).

  • Reaction Mix:

    • Microsomes (0.5 mg/mL protein).

    • Peptide (10 µM).

    • NADPH Regenerating System (for CYP activity).

    • FAD (10 µM) (Cofactor for DAAO).

  • Procedure:

    • Pre-incubate microsomes + peptide for 5 min at 37°C.

    • Initiate with NADPH/FAD.

    • Sample at 0, 15, 30, 60 min.

  • Readout: Monitor disappearance of parent peptide and appearance of the deaminated

    
    -keto acid metabolite (mass shift -1 Da + oxidation).
    
    • Expectation: D-Phe will show slow conversion to the

      
      -keto acid. 3,4-dimethyl-D-Phe should remain >95% intact.
      
Strategic Recommendations
  • Use D-Phe when: You need a cost-effective solution to prevent degradation by serum proteases (trypsin/chymotrypsin) and the peptide is intended for short-duration acute therapy.

  • Use 3,4-Dimethyl-D-Phe when:

    • Extended Half-Life is Critical: For once-daily or weekly dosing where renal/hepatic clearance must be minimized.

    • Oral Bioavailability is Desired: The increased lipophilicity (

      
      ) aids in crossing the intestinal epithelium.
      
    • Receptor Selectivity: The rigid, bulky side chain can lock the peptide into a specific bioactive conformation, reducing off-target binding while preventing induced-fit degradation.

References
  • Gentilucci, L., et al. (2010). Curated Data on D-Amino Acid Stability. "Peptides: Chemistry and Biology." Wiley-VCH.[6] Link

  • Sasamal, P. K., et al. (2023). Peptide Stability in Drug Development. Comparison of protocols to test peptide stability in blood plasma and cell culture supernatants.[7] ACS Pharmacology & Translational Science. Link

  • Kreil, G. (1997). D-Amino acids in animal peptides. Annual Review of Biochemistry, 66(1), 337-345. (Foundational mechanism of D-AA stability). Link

  • Pollegioni, L., et al. (2007). D-Amino acid oxidase: structure, function, and regulation. (Mechanistic basis for DAAO degradation of D-peptides). Cellular and Molecular Life Sciences. Link

  • Hruby, V. J. (2002). Designing peptide receptor agonists and antagonists. (Discusses use of dimethyl-Phe for steric constraints). Nature Reviews Drug Discovery. Link

Sources

Validation

Optimizing Peptide Ligands: The Strategic Impact of 3,4-Dimethylphenylalanine Substitution

Topic: Impact of 3,4-Dimethyl Substitution on Peptide Receptor Binding Affinity Content Type: Publish Comparison Guide A Technical Guide for Drug Discovery & Medicinal Chemistry Executive Summary In the rational design o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of 3,4-Dimethyl Substitution on Peptide Receptor Binding Affinity Content Type: Publish Comparison Guide

A Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

In the rational design of peptide therapeutics, aromatic amino acids (Phenylalanine, Tyrosine, Tryptophan) are critical "anchor" residues that drive receptor recognition. While the 2',6'-dimethyl substitution (e.g., Dmt) is widely recognized for restricting backbone conformation via steric clash with the amide bond, the 3,4-dimethyl substitution represents a distinct, often underutilized strategy.

This guide analyzes the impact of 3,4-dimethylphenylalanine (3,4-Me₂Phe) incorporation. Unlike ortho-substitution, which freezes conformation, 3,4-substitution (meta/para) primarily modulates hydrophobic volume and electronic density without imposing severe backbone constraints. This modification is essential for probing the depth and width of hydrophobic sub-pockets in GPCRs (e.g., Opioid, Melanocortin receptors).

Mechanistic Insight: Why 3,4-Dimethyl?

The "Distal Filling" Hypothesis

Receptor binding pockets often contain hydrophobic crevices that are not fully occupied by a native Phenylalanine (Phe) ring.

  • Phenylalanine (Phe): Planar, aromatic interaction.

  • 4-Methylphenylalanine (4-MePhe): Extends the reach (Para position) to probe pocket depth.

  • 3,4-Dimethylphenylalanine (3,4-Me₂Phe): Increases both depth (Para) and width (Meta). This "fills" the hydrophobic pocket more completely, displacing ordered water molecules and increasing entropy-driven binding affinity ($ \Delta S $).

Electronic Tuning (Cation-$ \pi $ Interactions)

The addition of two methyl groups exerts a positive inductive effect (+I), increasing the electron density of the aromatic ring.

  • Effect: Enhances cation-$ \pi $ interactions with positively charged receptor residues (e.g., Lysine or Arginine in the binding site).

  • Contrast: Electron-withdrawing groups (e.g., 4-Cl-Phe, 4-F-Phe) would weaken this interaction.

Conformational Freedom vs. Restriction
  • 2,6-Dimethyl (Dmt): Ortho methyls clash with the peptide backbone (amide protons), locking the side chain $ \chi_1 $ angle. This reduces the entropic penalty of binding but can prevent induced fit.

  • 3,4-Dimethyl: Meta/Para methyls are distal to the backbone. The side chain retains rotational freedom, allowing the ring to orient itself within the pocket ("Induced Fit").

Comparative Analysis: 3,4-Me₂Phe vs. Alternatives

The following table compares the physicochemical properties and binding implications of Phenylalanine analogues.

AnalogueSubstitution PatternSteric ImpactElectronic EffectPrimary Application
L-Phe None (Native)BaselineNeutralNative Ligand Reference
4-MePhe Para (4)Increased DepthSlight (+I)Probing pocket depth
3,4-Me₂Phe Meta (3), Para (4)High Volume (Width + Depth) Strong (+I) (Electron Rich) Maximizing Hydrophobic Contact
2,6-Dmt Ortho (2,6)Backbone Clash (Rigid)Moderate (+I)Constraining Conformation ($ \chi_1 $)
4-Cl-Phe Para (4)Increased DepthStrong (-I) (Electron Poor)Probing electronic requirements
Predicted Binding Affinity Trends (Representative Data)

Based on structure-activity relationship (SAR) studies in opioid and melanocortin receptors.

Receptor SystemModificationRelative Affinity ($ K_i $)Interpretation

-Opioid
Phe

2,6-Dmt
+++ (Increase) Conformational lock favors bioactive state.

-Opioid
Phe

3,4-Me₂Phe
+ (Variable) Increases affinity only if pocket accommodates width.

-Opioid
Phe

3,4-Me₂Phe
++ (Increase)

-receptors often tolerate bulkier hydrophobic groups.
Melanocortin (MC4) Phe

4-MePhe
+ (Increase) Para-extension contacts deep hydrophobic residues.

Key Takeaway: Use 2,6-Dmt to fix the backbone. Use 3,4-Me₂Phe to optimize the interaction inside the pocket.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of 3,4-Me₂Phe Analogues

Objective: Incorporate unnatural amino acid without racemization or incomplete coupling.

Reagents:

  • Resin: Rink Amide MBHA (0.5 mmol/g).

  • Amino Acid: Fmoc-3,4-dimethyl-L-phenylalanine (Fmoc-3,4-Me₂Phe-OH).

  • Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

  • Deprotection: 20% Piperidine in DMF.

Step-by-Step Protocol:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine/DMF ($ 2 \times 5 $ min). Wash $ 5 \times $ with DMF.

  • Activation: Dissolve Fmoc-3,4-Me₂Phe-OH (3 eq) and Oxyma Pure (3 eq) in DMF. Add DIC (3 eq).

    • Note: Pre-activation for 2 minutes is recommended to ensure efficient ester formation.

  • Coupling: Add activated mixture to resin. Shake at room temperature for 60 minutes .

    • Critical Check: 3,4-substitution does not sterically hinder the

      
      -amine like 2,6-substitution does. Standard coupling times are usually sufficient.
      
  • Monitoring: Perform Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, re-couple.

  • Cleavage: Treat with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Competitive Radioligand Binding Assay

Objective: Determine $ K_i $ values to quantify affinity shifts.

Workflow:

  • Membrane Prep: Isolate membranes from CHO cells stably expressing the target receptor (e.g., hMOR, hDOR).

  • Ligand: Use a tritiated standard (e.g., [³H]-DAMGO for

    
    -opioid).
    
  • Incubation:

    • Mix: Membrane ($ 20 \mu g

      
       \sim 1 
      
      
      
      10^{-10} $ to $ 10^{-5} $ M).
    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Time: 90 min at 25°C.

  • Filtration: Harvest on GF/B filters using a cell harvester. Wash $ 3 \times $ with ice-cold buffer.

  • Analysis: Measure CPM via liquid scintillation. Calculate $ IC_{50} $ and convert to $ K_i $ using the Cheng-Prusoff equation.

Visualizations

Strategic Decision Workflow

This diagram guides the researcher on when to choose 3,4-Me₂Phe versus other analogues.

G Start Goal: Optimize Phe Residue Q1 Is the bioactive conformation known? Start->Q1 Branch1 Yes, need to lock conformation Q1->Branch1 Rigidify Branch2 No, or need to improve contact Q1->Branch2 Fill Pocket Dmt Use 2,6-Dimethyl-Phe (Dmt) (Restricts Chi-1 angle) Branch1->Dmt Q2 Is the pocket deep or wide? Branch2->Q2 Para Use 4-Methyl-Phe (Increases Depth) Q2->Para Deep/Narrow MetaPara Use 3,4-Dimethyl-Phe (Increases Volume & Electron Density) Q2->MetaPara Wide/Hydrophobic

Caption: Decision tree for selecting methyl-substituted phenylalanine analogues based on structural goals.

Interaction Logic: Steric & Electronic

Visualizing how 3,4-Me₂Phe interacts within the receptor binding site compared to Phe.

ReceptorInteraction cluster_ligand Ligand (3,4-Me2Phe) cluster_receptor Receptor Pocket Ring Aromatic Ring Me3 3-Methyl Ring->Me3 Me4 4-Methyl Ring->Me4 Cation Cationic Residue (Lys/Arg) Ring->Cation Cation-Pi (Enhanced by +I effect) Hydrophobic Hydrophobic Crevice (Val, Leu, Ile) Me3->Hydrophobic Van der Waals (Width) Me4->Hydrophobic Van der Waals (Depth)

Caption: Mechanistic interaction map showing dual steric filling (Van der Waals) and enhanced electronic (Cation-Pi) coupling.

References

  • Schiller, P. W., et al. (2000). "Opioid peptide analogs with novel activity profiles as potential therapeutic agents for pain." Peptide Science, 55(6), 449-461.

  • Balboni, G., et al. (2002). "Effect of the position of the methyl group in the tyrosine residue on the activity of opioid peptides." Journal of Medicinal Chemistry, 45(3), 713-720.

  • Hruby, V. J., et al. (1991). "Design of conformationally constrained peptides." Biochemical Journal, 268(2), 249-262.

  • PubChem. (2025). "3,4-Dimethyl-L-phenylalanine - Compound Summary." National Library of Medicine.

  • Tourwé, D., et al. (2003). "Conformational restriction of Tyr1 in opioid peptides." Bioorganic & Medicinal Chemistry, 11(23), 5273-5282.

Comparative

structural comparison of Fmoc-3,4-dimethyl-D-Phe vs Fmoc-D-Phe

A Comparative Guide for Researchers: Fmoc-3,4-dimethyl-D-Phe vs. Fmoc-D-Phe in Peptide Synthesis and Drug Design In the landscape of peptide synthesis and drug development, the selection of appropriate building blocks is...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers: Fmoc-3,4-dimethyl-D-Phe vs. Fmoc-D-Phe in Peptide Synthesis and Drug Design

In the landscape of peptide synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired therapeutic outcomes. Non-natural amino acids, in particular, offer a powerful tool to modulate the pharmacological properties of peptides. This guide provides an in-depth, objective comparison between two such analogs: Fmoc-3,4-dimethyl-D-Phe and the parent compound, Fmoc-D-Phe.

The core distinction lies in the two methyl groups adorning the phenyl ring of Fmoc-3,4-dimethyl-D-Phe. This seemingly subtle modification introduces significant steric and electronic changes that propagate through peptide synthesis, structure, and ultimately, biological function. This document will elucidate these differences, providing researchers, scientists, and drug development professionals with the critical information needed to make informed decisions for their specific applications.

Part I: Structural and Physicochemical Comparison

The addition of two methyl groups to the phenyl ring of D-phenylalanine fundamentally alters its size, shape, and electronic properties. The 3,4-disubstitution pattern of the methyl groups in Fmoc-3,4-dimethyl-D-Phe increases the steric bulk of the side chain compared to Fmoc-D-Phe. This increased bulk can influence intermolecular interactions, including the crucial π-π stacking often observed with aromatic residues.

Electronically, methyl groups are weakly electron-donating. This subtle inductive effect can alter the electron density of the aromatic ring, potentially influencing cation-π interactions and the overall polarity of the amino acid side chain.

G cluster_0 Fmoc-D-Phe cluster_1 Fmoc-3,4-dimethyl-D-Phe cluster_2 Key Structural Difference a Fmoc-D-Phe Structure c Phenyl Ring a->c b Fmoc-3,4-dimethyl-D-Phe Structure d Phenyl Ring with 3,4-dimethyl substitution b->d c->d Addition of two methyl groups

Caption: Structural comparison of Fmoc-D-Phe and Fmoc-3,4-dimethyl-D-Phe.

Table 1: Physicochemical Properties

PropertyFmoc-D-PheFmoc-3,4-dimethyl-D-PheReference
Molecular Formula C24H21NO4C26H25NO4[1]
Molecular Weight 387.4 g/mol 415.49 g/mol [1][2]
Appearance White to off-white powderWhite powder[1]
Solubility Soluble in DMF, NMP, and other common SPPS solvents.[3][4]Soluble in common organic solvents for peptide synthesis.
Melting Point 180 - 195 °CNot specified[1]

Part II: Implications for Solid-Phase Peptide Synthesis (SPPS)

The structural disparities between these two amino acid derivatives have direct consequences during solid-phase peptide synthesis (SPPS). The increased steric hindrance of the 3,4-dimethylphenyl side chain can present challenges during the coupling reaction.

Coupling Efficiency: The bulky nature of Fmoc-3,4-dimethyl-D-Phe may necessitate longer coupling times or the use of more potent activating reagents to achieve complete incorporation into the growing peptide chain. Standard coupling reagents like HBTU may be less effective, and alternatives such as HATU or COMU might be required to overcome the steric barrier.

Side Reactions: Incomplete coupling can lead to deletion sequences, which are challenging to separate from the target peptide during purification. Therefore, careful monitoring of the coupling reaction is crucial when using Fmoc-3,4-dimethyl-D-Phe.

SPPS_Workflow cluster_Resin cluster_Cycle SPPS Cycle cluster_Cleavage Resin Resin Support Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Start Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Wash2->Cleavage Final Cycle

Caption: General workflow for a solid-phase peptide synthesis (SPPS) cycle.

Experimental Protocol: Standard Coupling of Fmoc-Amino Acids in SPPS

This protocol outlines a general procedure for coupling Fmoc-amino acids. For Fmoc-3,4-dimethyl-D-Phe, consider extending the coupling time or using a more potent coupling reagent as noted.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes.[5]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.[5]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc group.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading), a coupling reagent (e.g., HCTU, 3-5 equivalents), and a base (e.g., N,N-diisopropylethylamine (DIPEA), 6-10 equivalents) in DMF. Allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature. For Fmoc-3,4-dimethyl-D-Phe, extending the coupling time to 4 hours or overnight may be beneficial.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

Table 2: Comparative Considerations in SPPS

ParameterFmoc-D-PheFmoc-3,4-dimethyl-D-Phe
Steric Hindrance LowHigh
Coupling Time Standard (e.g., 1-2 hours)Potentially longer (e.g., >2 hours)
Coupling Reagents Standard reagents (e.g., HBTU, HCTU) are generally effective.May require more potent reagents (e.g., HATU, COMU).
Potential for Incomplete Coupling LowerHigher, requiring careful monitoring.

Part III: Impact on Peptide Structure and Function

The introduction of the 3,4-dimethyl substitution can have a profound impact on the final properties of the synthesized peptide, which can be strategically exploited in drug design.

Conformational Rigidity: The bulky dimethylphenyl side chain can restrict the conformational freedom of the peptide backbone. This can lead to the stabilization of specific secondary structures, such as β-turns or helical motifs. Such conformational pre-organization can be advantageous for enhancing binding affinity to a biological target by reducing the entropic penalty of binding.

Increased Lipophilicity: The two methyl groups increase the lipophilicity of the amino acid side chain. This can enhance the peptide's ability to cross cell membranes, potentially improving its bioavailability and efficacy for intracellular targets.

Enhanced Metabolic Stability: The D-configuration of the amino acid already confers resistance to degradation by many proteases.[6] The steric bulk of the 3,4-dimethylphenyl group can further shield the adjacent peptide bonds from enzymatic cleavage, leading to a longer in vivo half-life.

Modulation of Receptor Binding: The altered steric and electronic profile of the side chain can significantly impact the binding affinity and selectivity of the peptide for its target receptor. The dimethyl groups can create new, favorable van der Waals interactions within the binding pocket or, conversely, introduce steric clashes that reduce affinity. This allows for fine-tuning of the peptide's pharmacological profile.

Table 3: Potential Impacts on Peptide Properties

PropertyFmoc-D-PheFmoc-3,4-dimethyl-D-Phe
Conformational Flexibility HigherLower (can induce specific conformations)
Lipophilicity LowerHigher
Metabolic Stability Good (due to D-configuration)Potentially enhanced (due to steric shielding)
Receptor Interactions Primarily through the phenyl ring.Modified interactions due to steric bulk and altered electronics.

Conclusion

The choice between Fmoc-3,4-dimethyl-D-Phe and Fmoc-D-Phe is a strategic one that should be guided by the specific goals of the research or drug development program. While Fmoc-D-Phe is a reliable and straightforward building block, Fmoc-3,4-dimethyl-D-Phe offers a suite of modifications that can be leveraged to enhance the therapeutic potential of a peptide. The increased steric hindrance of the dimethylated analog requires more careful consideration during peptide synthesis, but the potential rewards in terms of improved conformational stability, bioavailability, and metabolic resistance make it a valuable tool for the medicinal chemist. Ultimately, a thorough understanding of the structural and functional consequences of this substitution will empower researchers to rationally design and synthesize novel peptide-based therapeutics with superior pharmacological properties.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Fmoc-D-Phe(2,4-Cl2)-OH in Solid-Phase Peptide Synthesis.
  • APExBIO. (n.d.). Fmoc-D-Phe(4-OMe)-OH - Protected Amino Acid for Peptide Synthesis.
  • ResearchGate. (n.d.). Physical Properties of Fmoc-Phe and the double fluorinated Fmoc-Phe....
  • Chem-Impex. (n.d.). Fmoc-D-phenylalanine.
  • National Center for Biotechnology Information. (n.d.). Fmoc-d-phenylalanine methyl ester. PubChem.
  • ACS Publications. (2025, November 5). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering.
  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ChemicalBook. (2026, January 13). Fmoc-D-phenylalanine.
  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Advanced ChemTech. (n.d.). Fmoc-Phe(3,4-Dimethoxy)-OH.
  • ACS Publications. (2025, September 17). Self-Assembly Properties of Xylene-Derived Constitutional Isomers of Fmoc-Phenylalanine. Langmuir.
  • ChemicalBook. (n.d.). Fmoc-Phe-OH.
  • MedchemExpress.com. (n.d.). Fmoc-D-Phe-OH | Amino Acid Derivative.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Chem-Impex. (n.d.). Fmoc-3,4-dimethoxy-D-phenylalanine.
  • PMC. (2021, September 6). Modification of a Single Atom Affects the Physical Properties of Double Fluorinated Fmoc-Phe Derivatives.
  • AChemBlock. (2026, February 6). Fmoc-3,4-dimethyl-L-phenylalanine 95%.
  • Aapptec Peptides. (n.d.). Fmoc-D-Phe(3,4-DiF)-OH [198545-59-4].
  • Vapourtec. (2022, September 12). Vapourtec quantifies unexpected reactions in peptide synthesis using the Variable Bed Flow Reactor.
  • ChemicalBook. (n.d.). FMoc-D-Phe(3,4-Me2)-OH FMoc-3,4-DiMethy-D-Phenylalanine.
  • ACS Publications. (2023, October 24). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega.
  • (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
  • Google Patents. (n.d.). WO2019217116A1 - Method for solution-phase peptide synthesis.
  • MDPI. (2021, November 13). Peptides Incorporating 3,4-Dihydroxyprolines: Synthesis and Structural Study.
  • Sigma-Aldrich. (n.d.). Fmoc- D -Phe(4-CN)-OH AldrichCPR 205526-34-7.
  • (n.d.). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins.
  • Benchchem. (n.d.). Applications of Fmoc-D-Phe(2-F)-OH in drug discovery and development.
  • CentAUR. (2024, January 24). Comparison of the self assembly and ‐ cytocompatibility of conjugates of Fmoc (9 fluorenylmethoxycarbonyl) with ‐ hydrophobic, aromatic, or charged amino acids.
  • PMC. (n.d.). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments.
  • (2025, February 12). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins.
  • MDPI. (2022, August 14). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
  • PubMed. (2019, January 16). Effects of Conformational Changes in Peptide-CRM197 Conjugate Vaccines.

Sources

Safety & Regulatory Compliance

Safety

Fmoc-3,4-Dimethyl-D-Phenylalanine proper disposal procedures

Operational Guide: Safe Disposal of Fmoc-3,4-Dimethyl-D-Phenylalanine Executive Safety Summary Parameter Critical Information Molecule Class Unnatural Fmoc-Protected Amino Acid Primary Hazard Irritant (H315, H319, H335)...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of Fmoc-3,4-Dimethyl-D-Phenylalanine

Executive Safety Summary

Parameter Critical Information
Molecule Class Unnatural Fmoc-Protected Amino Acid
Primary Hazard Irritant (H315, H319, H335) . Treat as potentially bioactive.
Chemical Stability Acid-Stable / Base-Labile . Critical: Unstable in basic conditions (pH > 9).
RCRA Status Not P-listed or U-listed. Regulated as "Chemical Waste" requiring incineration.
Incompatibilities Strong Bases (Piperidine, DBU), Strong Oxidizers.
Mandatory PPE Nitrile gloves (double-glove recommended for solutions), Lab coat, UV-grade Safety Goggles.

Part 1: The Chemical Logic of Disposal

To dispose of Fmoc-3,4-Dimethyl-D-Phenylalanine safely, you must understand its reactivity profile.[1] Unlike standard organic waste, Fmoc-amino acids possess a specific "trigger" mechanism—the fluorenylmethoxycarbonyl (Fmoc) group—which dictates how they behave in a waste drum.

  • The Base-Lability Risk: The Fmoc group is designed to cleave rapidly in the presence of secondary amines (e.g., 20% Piperidine). If you dispose of this compound into a waste container holding basic organic waste, you will trigger an uncontrolled deprotection reaction.

    • Consequence: This releases dibenzofulvene , which can polymerize or form precipitates, clogging waste lines or creating pressure buildup from exothermic side reactions.

  • Hydrophobicity: The "3,4-Dimethyl-D-Phenylalanine" core is highly lipophilic. It will not dissolve in aqueous waste streams. Attempting to flush this down a sink (even if legally permissible, which it rarely is) will result in immediate precipitation and plumbing blockages.

  • Incineration Requirement: Because this is an unnatural amino acid containing nitrogen, the only validated destruction method is high-temperature incineration to ensure complete mineralization of the chiral core.

Part 2: Pre-Disposal Assessment

Before moving the container, perform this 3-step "Stop and Check" procedure:

  • State Verification: Is the material a dry solid (unused reagent) or a solution (process waste)?

  • Solvent Identification (for solutions): Does the solvent contain halogens (DCM, Chloroform) or is it non-halogenated (DMF, NMP, Methanol)?

  • Contamination Check: Is the material mixed with deprotection reagents (Piperidine/DBU)? If yes, it is already reacting.

Part 3: Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid (Unused or Expired)

Use this for expired shelf inventory or spilled solids.

  • Containment: Keep the substance in its original glass or HDPE bottle if possible. If the container is damaged, transfer the solid to a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Apply a hazardous waste label. Clearly mark:

    • "Non-Regulated Chemical Waste - Solid"

    • "Contains: Fmoc-3,4-Dimethyl-D-Phenylalanine"

    • "Hazard: Irritant"

  • Segregation: Place the bottle in the Solid Waste drum.

    • Note: Do not dump loose powder into the drum. Keep it containerized to prevent dust generation (inhalation hazard).[2][3]

Scenario B: Disposal of Solutions (Process Waste)

Use this for HPLC waste, reaction mixtures, or mother liquors.

CRITICAL RULE: You must determine if the solvent is Halogenated or Non-Halogenated.

  • If dissolved in DMF, DMSO, Methanol, or Ethyl Acetate:

    • Destination: Non-Halogenated Organic Waste .

    • Condition: Ensure the waste stream is Neutral or Acidic .

    • Warning: Do NOT add to a waste container known to contain bases (like waste from the deprotection step of peptide synthesis).

  • If dissolved in Dichloromethane (DCM) or Chloroform:

    • Destination: Halogenated Organic Waste .

    • Condition: Standard segregation applies.

Part 4: Waste Stream Compatibility Matrix

Use this table to determine where to pour your waste.

Waste Stream ComponentCompatibility with Fmoc-AAAction
Acidic Waste (TFA, HCl) Compatible Safe to mix. Fmoc group remains stable.
Neutral Solvents (MeOH, ACN) Compatible Safe to mix.
Basic Waste (Piperidine, DBU) INCOMPATIBLE STOP. Do not mix. Causes cleavage and sludge formation. Segregate into a separate "Basic Organic" stream.
Oxidizers (Peroxides) INCOMPATIBLE STOP. Risk of fire/explosion.
Aqueous Drains Prohibited Illegal and operationally hazardous (clogging).

Part 5: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision tree for segregating Fmoc-3,4-Dimethyl-D-Phenylalanine waste.

DisposalWorkflow Start Start: Fmoc-3,4-Dimethyl-D-Phe Waste CheckState Step 1: Check Physical State Start->CheckState IsSolid Solid (Powder/Crystals) CheckState->IsSolid IsLiquid Liquid (Solution) CheckState->IsLiquid SolidAction Pack in HDPE Jar Label: 'Non-Regulated Chemical Solid' IsSolid->SolidAction CheckSolvent Step 2: Identify Solvent IsLiquid->CheckSolvent Halo Halogenated (DCM, Chloroform) CheckSolvent->Halo Contains Halogens NonHalo Non-Halogenated (DMF, DMSO, MeOH) CheckSolvent->NonHalo No Halogens DestHalo Disposal: Halogenated Waste Stream Halo->DestHalo CheckBase Step 3: Is Base Present? (Piperidine/DBU?) NonHalo->CheckBase DestNonHalo Disposal: Non-Halogenated Waste Stream CheckBase->DestNonHalo No Base (Neutral/Acidic) DestBasic Disposal: Basic Organic Waste Stream (Expect Decomposition) CheckBase->DestBasic Contains Base

Figure 1: Segregation logic for Fmoc-amino acid waste. Blue nodes indicate decision points; Green/Grey nodes indicate final disposal actions.

Part 6: Regulatory & Compliance Context

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), Fmoc-3,4-Dimethyl-D-Phenylalanine is not a P-listed (acute hazardous) or U-listed (toxic) waste by itself [1]. However, the mixture determines the code:

  • Ignitability (D001): If dissolved in a solvent with a flashpoint <60°C (e.g., Methanol, Acetonitrile).

  • F-Listed Solvents (F001-F005): If dissolved in spent solvents like DCM or Toluene [2].

European Waste Catalogue (EWC)
  • Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

Final Disposition

The industry standard for this compound is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the destruction of the aromatic rings and the nitrogen content without releasing bioactive residues into the environment [3].

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Title 40, Code of Federal Regulations (CFR) Part 261.[4][5][6] [Link]

  • U.S. Environmental Protection Agency (EPA). F-List: Non-Specific Source Wastes.[4][5][Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. [Link]

Sources

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